molecular formula C9H10ClNO2 B13479156 2-Chloro-5-(propan-2-yl)pyridine-3-carboxylic acid

2-Chloro-5-(propan-2-yl)pyridine-3-carboxylic acid

Cat. No.: B13479156
M. Wt: 199.63 g/mol
InChI Key: RMXHOLNJNPZWBC-UHFFFAOYSA-N
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Description

2-Chloro-5-(propan-2-yl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a chloro group at the second position, an isopropyl group at the fifth position, and a carboxylic acid group at the third position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(propan-2-yl)pyridine-3-carboxylic acid can be achieved through several methods. One common method involves the Suzuki coupling reaction, where 2-chloro-5-bromopyridine is reacted with isopropylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(propan-2-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like THF, dichloromethane, or ethanol.

Major Products Formed

    Substituted Pyridines: Formed through substitution reactions.

    Pyridine N-oxides: Formed through oxidation reactions.

    Coupled Products: Formed through coupling reactions.

Scientific Research Applications

2-Chloro-5-(propan-2-yl)pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(propan-2-yl)pyridine-3-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form desired products. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid (2-pyridinecarboxylic acid): Similar structure but lacks the chloro and isopropyl groups.

    Nicotinic Acid (3-pyridinecarboxylic acid): Similar structure but lacks the chloro and isopropyl groups.

    Isonicotinic Acid (4-pyridinecarboxylic acid): Similar structure but lacks the chloro and isopropyl groups.

Uniqueness

2-Chloro-5-(propan-2-yl)pyridine-3-carboxylic acid is unique due to the presence of both the chloro and isopropyl groups, which can influence its reactivity and interactions in chemical and biological systems. These functional groups can enhance its utility in specific synthetic applications and research contexts.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-chloro-5-propan-2-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H10ClNO2/c1-5(2)6-3-7(9(12)13)8(10)11-4-6/h3-5H,1-2H3,(H,12,13)

InChI Key

RMXHOLNJNPZWBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(N=C1)Cl)C(=O)O

Origin of Product

United States

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